molecular formula C24H18O5 B7756978 methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate

methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate

Cat. No.: B7756978
M. Wt: 386.4 g/mol
InChI Key: UCSJYNIIHDEMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is responsible for its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with phenylacetic acid derivatives. One common method includes the activation of the carboxylic acid group using reagents like N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, inhibiting the activity of enzymes like DNA gyrase. This leads to antimicrobial effects. Additionally, the compound can modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate is unique due to its specific ester linkage and the presence of both phenyl and chromen-2-one moieties. This structure imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Properties

IUPAC Name

methyl 2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-24(26)23(17-10-6-3-7-11-17)28-18-12-13-19-20(16-8-4-2-5-9-16)15-22(25)29-21(19)14-18/h2-15,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJYNIIHDEMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.